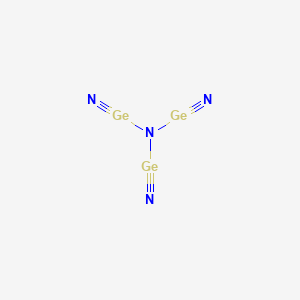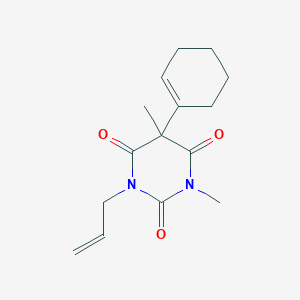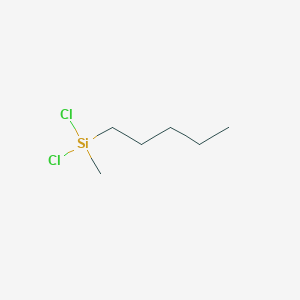
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone, also known as HTPE, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone is not fully understood. However, it is believed that the compound binds to copper ions through its hydroxyl and carbonyl groups, leading to a change in its fluorescence properties.
Biochemical and Physiological Effects:
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further research is needed to fully understand the compound's effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone in lab experiments is its high selectivity for copper ions. This makes it a useful tool for the detection of copper in biological samples. However, one limitation is that 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone is not water-soluble, which can make it difficult to use in aqueous environments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone. One area of interest is the development of new methods for synthesizing the compound. Additionally, further research is needed to fully understand the mechanism of action of 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone and its potential applications in various fields, including biomedical imaging and environmental monitoring.
In conclusion, 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. While further research is needed to fully understand its properties and effects, 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone shows promise as a fluorescent probe for the detection of copper ions and has the potential for use in biomedical imaging and environmental monitoring.
Synthesemethoden
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone can be synthesized through several methods, including the oxidation of 1-(5-hydroxy-2,3,4-trimethylphenyl)ethanol using potassium permanganate or sodium hypochlorite. Another method involves the reaction of 2,4,6-trimethylphenol with acetylacetone in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research is its use as a fluorescent probe for the detection of metal ions. 1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone has been shown to selectively bind to copper ions, making it a promising tool for the detection of copper in biological samples.
Eigenschaften
CAS-Nummer |
13667-28-2 |
|---|---|
Produktname |
1-(5-Hydroxy-2,3,4-trimethylphenyl)ethanone |
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
1-(5-hydroxy-2,3,4-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2/c1-6-7(2)10(9(4)12)5-11(13)8(6)3/h5,13H,1-4H3 |
InChI-Schlüssel |
MZAKYHOEXBCUPJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1C)O)C(=O)C)C |
Kanonische SMILES |
CC1=C(C(=CC(=C1C)O)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B80174.png)
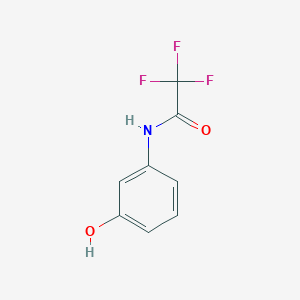
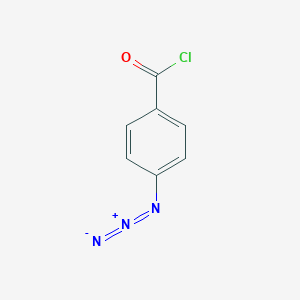
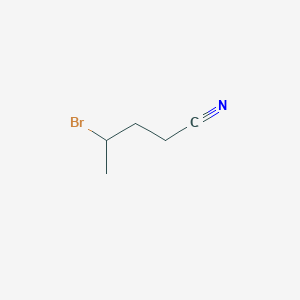
![2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid](/img/structure/B80184.png)
![[(1R,2S,3S,4S,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B80189.png)
